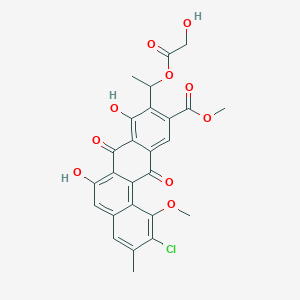

Chlorocyclinone C

Beschreibung

Chlorocyclinone C is a member of the chlorinated angucyclinone family, a class of polycyclic aromatic compounds characterized by fused aromatic rings, halogenation (typically chlorine), and diverse biological activities. These compounds share core structural motifs, including chlorine substitution patterns and fused lactone rings, which are critical for their biological functions, such as PPAR-γ antagonism and antibacterial activity .

Eigenschaften

Molekularformel |

C26H21ClO10 |

|---|---|

Molekulargewicht |

528.9 g/mol |

IUPAC-Name |

methyl 2-chloro-6,8-dihydroxy-9-[1-(2-hydroxyacetyl)oxyethyl]-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |

InChI |

InChI=1S/C26H21ClO10/c1-9-5-11-6-14(29)19-20(17(11)25(35-3)21(9)27)22(31)12-7-13(26(34)36-4)16(10(2)37-15(30)8-28)23(32)18(12)24(19)33/h5-7,10,28-29,32H,8H2,1-4H3 |

InChI-Schlüssel |

LMNHPKWXMIGBEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC(=C3C(=C2C(=C1Cl)OC)C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)OC(=O)CO)C(=O)OC)O |

Synonyme |

chlorocyclinone C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorocyclinone C is typically isolated from the mycelium of Streptomyces sp. strain DSM 17045. The preparation involves culturing the Streptomyces strain under specific conditions to induce the production of chlorocyclinones. The compound is then extracted and purified using chromatographic techniques. The structure of chlorocyclinone C is established through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Analyse Chemischer Reaktionen

Reactivity of Functional Groups

Chlorocyclinone C participates in reactions driven by its unique functional groups:

Electrophilic Chlorine Atom

-

Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling further derivatization .

-

Elimination Reactions : Under basic conditions, dehydrohalogenation forms conjugated dienes, altering the compound’s electronic properties.

Electron-Rich Double Bonds

-

Cycloadditions : Participates in Diels-Alder reactions with electron-deficient dienophiles, expanding its polycyclic framework.

-

Hydrogenation : Catalytic hydrogenation reduces double bonds, yielding saturated analogs for structure-activity studies.

Ester Groups

-

Hydrolysis : Acidic or basic conditions cleave ester linkages, producing carboxylic acids or alcohols, respectively.

-

Transesterification : Reacts with alcohols in the presence of catalysts to form new esters.

Functional Group Compatibility

Chlorocyclinone C’s synthesis demonstrates tolerance for sensitive functional groups:

Radical-Mediated C–H Functionalization

Recent advances utilize zinc sulfinate salts for direct C–H alkylation, enabling late-stage diversification :

-

Mechanism : Zinc sulfinates generate alkyl radicals under mild, open-air conditions, which react selectively with electron-rich heterocycles in Chlorocyclinone C .

-

Applications : Introduces alkyl, fluoroalkyl, and trifluoromethyl groups without protecting groups .

Oxidative and Reductive Transformations

-

Oxidation : The tetracyclic core undergoes site-selective epoxidation using peracids, enhancing polarity for pharmaceutical applications.

-

Reduction : Sodium borohydride reduces ketones to secondary alcohols, modifying bioactivity.

Comparative Reactivity with Analogs

Chlorocyclinone C’s chlorine atom enhances electrophilicity compared to non-chlorinated cyclinones:

Wissenschaftliche Forschungsanwendungen

Chlorocyclinone C has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of chlorinated angucyclinones.

Biology: Chlorocyclinone C has been studied for its potential antibacterial activity, particularly against Gram-positive bacteria.

Medicine: The compound has shown promise as a modulator of peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is a target for the treatment of type 2 diabetes.

Industry: Chlorocyclinone C can be used in the development of new antibiotics and other bioactive compounds

Wirkmechanismus

Chlorocyclinone C exerts its effects by antagonizing the activation of peroxisome proliferator-activated receptor gamma (PPAR-gamma). This receptor is involved in the regulation of glucose and lipid metabolism. Chlorocyclinone C can displace rosiglitazone, a known PPAR-gamma agonist, from the ligand-binding domain of the receptor. This antagonistic activity is measured using assays such as AlphaScreen and scintillation proximity assay .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Chlorocyclinones and related angucyclinones exhibit structural diversity primarily in halogenation sites, oxidation states, and appended functional groups. Below is a comparative analysis:

Key Structural Features:

- Chlorocyclinone A: Contains a chlorine atom at position 2, a methoxy group at position 1, and a tetracyclic framework. The D-ring lacks a fused lactone, distinguishing it from Chlorocyclinone D .

- Marmycin B: A dichlorinated angucyclinone with chlorine substitutions at positions 5 and 12, linked to its potent antitumor activity .

- JBIR-88: A monochlorinated analog with a unique glycosylation pattern, contributing to its antibacterial properties .

Activity Profile:

The absence of activity data for Chlorocyclinone C necessitates extrapolation from its analogs. Its bioactivity may depend on the presence of specific chlorine substitutions or lactone moieties, as seen in Chlorocyclinone D’s antibacterial effects .

Q & A

Q. What are the established synthetic pathways for Chlorocyclinone C, and how do reaction conditions influence yield and stereochemical outcomes?

To address this, researchers should first compare existing routes (e.g., total synthesis vs. semisynthesis) using peer-reviewed protocols. Key parameters include solvent polarity, temperature, and catalysts. For example, Journal of Organic Chemistry methods for related cyclinones (e.g., Chlorocyclinone A) highlight the role of Heck coupling and asymmetric catalysis in controlling stereocenters . Experimental validation should involve HPLC-MS for purity assessment and NMR for stereochemical confirmation .

Q. How can spectroscopic data (e.g., NMR, IR) be systematically interpreted to resolve structural ambiguities in Chlorocyclinone C derivatives?

Use a tiered approach:

- Step 1: Compare experimental / NMR shifts with computational predictions (DFT-based tools like Gaussian).

- Step 2: Apply 2D techniques (COSY, NOESY) to confirm connectivity and spatial arrangements.

- Step 3: Cross-validate with IR and X-ray crystallography when possible . Contradictions in data (e.g., unexpected coupling constants) require re-evaluation of sample purity or computational models .

Q. What in vitro assays are most effective for elucidating Chlorocyclinone C’s bioactivity mechanisms (e.g., kinase inhibition, cytotoxicity)?

Prioritize target-specific assays (e.g., kinase profiling panels, apoptosis markers) with appropriate controls:

- Dose-response curves (IC determination).

- Counter-screening against non-target proteins to assess selectivity.

- Use of isogenic cell lines to isolate pathway-specific effects . Data should be normalized to reference compounds (e.g., staurosporine for kinase inhibition) .

Q. How can researchers identify literature gaps in Chlorocyclinone C’s pharmacological profile?

Conduct a systematic review using databases (PubMed, SciFinder) with keywords: “Chlorocyclinone C” + “structure-activity relationship,” “metabolism,” or “resistance mechanisms.” Apply PICO framework to isolate understudied areas (e.g., Population: cancer cell lines; Intervention: combination therapies; Comparison: monotherapy; Outcome: synergy metrics) .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical challenges during Chlorocyclinone C’s macrocyclic ring formation?

Advanced approaches include:

- Dynamic kinetic resolution using chiral catalysts to favor enantioselective pathways.

- Computational modeling (MD simulations) to predict ring-closure transition states.

- Late-stage functionalization to install stereocenters post-cyclization . Contradictory yields in published methods may arise from solvent-dependent conformational locking, necessitating controlled humidity/temperature during synthesis .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be reconciled?

Perform meta-analysis with the following criteria:

- Standardization: Normalize data to common reference compounds and assay conditions.

- Source validation: Exclude studies lacking purity documentation (e.g., HPLC <95%).

- Statistical rigor: Apply multivariate regression to identify confounding variables (e.g., cell passage number, serum concentration) .

Q. Can predictive QSAR models be developed for Chlorocyclinone C analogs to prioritize synthesis targets?

Yes, using:

- Descriptor selection: Topological polar surface area, logP, and hydrogen-bonding capacity.

- Training sets: Curate data from public repositories (ChEMBL, PubChem) with >50 analogs.

- Validation: External test sets and leave-one-out cross-validation to avoid overfitting . Discrepancies between predicted and observed activities may indicate novel binding modes requiring crystallographic validation .

Q. What methodologies optimize in vivo pharmacokinetic profiling of Chlorocyclinone C while minimizing off-target effects?

Implement:

- Tracer studies: Radiolabeled -Chlorocyclinone C for mass balance and metabolite ID.

- Tissue distribution: MALDI imaging to map compound localization.

- Toxicogenomics: RNA-seq of liver/kidney tissues to identify early toxicity markers . Comparative analysis with structurally related cyclinones (e.g., Chlorocyclinone A) can highlight scaffold-specific liabilities .

Methodological Notes

- Data Reproducibility: Always include detailed experimental sections (solvent batches, instrument calibration logs) in supplementary materials .

- Ethical Compliance: For in vivo work, adhere to ARRIVE guidelines and document IACUC approvals .

- Conflict Resolution: Use platforms like Zenodo to share raw data, enabling third-party verification of controversial findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.